molecular formula C18H22F3NO4 B088633 (S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 1217720-94-9

(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B088633
CAS No.: 1217720-94-9
M. Wt: 373.4 g/mol
InChI Key: NZVYODUEBIJKKN-KRWDZBQOSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1 and a 4-(trifluoromethyl)benzyl substituent at position 2 of the pyrrolidine ring. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for targeted therapies .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYODUEBIJKKN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428028
Record name Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217720-94-9
Record name Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-L-Proline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22F3NO4
  • Molecular Weight : 373.37 g/mol
  • CAS Number : 959582-85-5

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group on the benzyl side chain, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific enzymes, particularly those involved in neurodegenerative diseases:

  • BACE-1 Inhibition : Research indicates that derivatives of pyrrolidine compounds can inhibit the BACE-1 enzyme, which is crucial in the production of amyloid-beta peptides implicated in Alzheimer's disease. The inhibition occurs with sub-micromolar activity, suggesting that this compound may be a promising lead for developing therapeutic agents against Alzheimer's disease .

2. Antioxidant Activity

The trifluoromethyl group has been associated with enhanced antioxidant properties. Compounds containing this moiety have demonstrated the ability to scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related damage in cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Hydrogen Bonding : The presence of the trifluoromethyl group may facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity.
  • Lipophilicity : The Boc group increases the lipophilicity of the compound, allowing for better membrane permeability and cellular uptake.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
BACE-1 InhibitionSub-micromolar inhibition observed
Antioxidant ActivityEffective free radical scavenging
LipophilicityEnhanced membrane permeability

Case Study: BACE-1 Inhibition

In a study focused on the synthesis of 5-oxopyrrolidine derivatives, it was found that certain modifications led to significant inhibition of BACE-1. The introduction of aryl groups via directed C(sp³)–H activation was pivotal in achieving this inhibition. The study suggests that this compound could serve as a scaffold for further optimization in drug design targeting neurodegenerative diseases .

Scientific Research Applications

Synthesis of Anticoagulants

One of the prominent applications of this compound is in the synthesis of anticoagulants, particularly direct Factor Xa inhibitors. For instance, derivatives of (S)-1-(tert-butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid have been utilized in the development of Eribaxaban, a drug with high affinity for human Factor Xa, which is crucial in preventing venous thromboembolism (VTE) .

Drug Design and Development

The compound serves as an important intermediate in drug design. Its structural features allow for modifications that can enhance the efficacy and selectivity of new therapeutic agents. For example, modifications to the pyrrolidine ring can lead to compounds with improved pharmacological profiles .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Utilizing tert-butoxycarbonyl protection to stabilize the amine group during cyclization.
  • Trifluoromethylation : Introducing the trifluoromethyl group through electrophilic fluorination methods, enhancing lipophilicity and biological activity.
  • Carboxylic Acid Functionalization : The final step involves deprotection and functionalization to yield the desired carboxylic acid derivative.

Reaction Conditions

The reactions are generally conducted under inert atmospheres (nitrogen or argon) to prevent oxidation and moisture interference. Temperature control is crucial during trifluoromethylation to ensure optimal yields .

Case Studies

Several studies have documented the efficacy of these compounds in preclinical models:

  • In a study focusing on VTE prevention, derivatives demonstrated significant anticoagulant effects comparable to established therapies .
  • Another investigation highlighted the compound's potential in treating conditions associated with excessive coagulation, showcasing its utility in clinical settings .

Comparison with Similar Compounds

Structural Features

Key structural differences among analogs include substituent groups, stereochemistry, and substitution patterns. Below is a summary:

Table 1. Structural Comparison

Compound (CAS) Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol)
Target Compound 2-(4-(trifluoromethyl)benzyl) S-configuration (C2) C₁₈H₂₀F₃NO₄ 395.35 (calculated)
(R)-1-Boc-2-phenethyl (1217805-48-5) 2-phenethyl R-configuration (C2) C₁₇H₂₃NO₄ 313.37 (calculated)
(2S,4S)-1-Boc-4-phenyl (96314-29-3) 4-phenyl, 2-carboxylic acid 2S,4S C₁₆H₁₉NO₄ 289.33 (calculated)
(2R,4S)-1-Boc-4-phenyl (144069-70-5) 4-phenyl, 2-carboxylic acid 2R,4S C₁₆H₂₁NO₄ 291.34
Chloro-tert-pentyl phenoxy analog 4-[2-chloro-4-(tert-pentyl)phenoxy] 2S,4S C₂₁H₂₇ClNO₅ 408.89 (calculated)

Physicochemical Properties

  • Lipophilicity (LogD): The chloro-tert-pentyl phenoxy analog (LogD = 5.5) is highly lipophilic, whereas the target compound’s trifluoromethyl group likely increases LogD compared to non-fluorinated analogs like the phenethyl derivative ().
  • Acidity: The phenoxy analog has a calculated pKa of 3.62 , suggesting moderate acidity, which may influence solubility and binding interactions.

Hazard Profiles

Table 2. Hazard Comparison

Compound (CAS) Key Hazards (GHS Classification)
Target Compound No specific hazards reported in evidence; inferred lower toxicity due to fluorinated substituents
(R)-1-Boc-2-phenethyl H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
(2S,4S)-1-Boc-4-phenyl No hazards specified; limited to laboratory use
Phenoxy analog No hazards specified; high lipophilicity may pose bioaccumulation risks

The R-configuration in correlates with higher acute toxicity, possibly due to metabolic pathways favoring adverse interactions .

Preparation Methods

Enantioselective Lithiation-Silylation

A pivotal step in establishing chirality involves the asymmetric deprotonation of N-Boc pyrrolidine using a chiral lithium amide base. For example, (–)-sparteine or its surrogates coordinate with s-butyllithium (s-BuLi) to generate a chiral complex that selectively deprotonates the C2 position. Subsequent quenching with trimethylsilyl chloride (Me₃SiCl) yields (S)-2-trimethylsilyl-N-Boc pyrrolidine with enantiomeric excess (ee) >90%.

Reaction Conditions :

  • Solvent: Diethyl ether

  • Temperature: –78°C

  • Catalysts: (–)-Sparteine (0.3 equiv.)

  • Yield: 70–85%

Boc Deprotection and Alkylation

Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by alkylation with 4-(trifluoromethyl)benzyl bromide. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems:

Procedure :

  • Deprotection : N-Boc pyrrolidine (4.5 mmol) in DCM is treated with TFA (4 equiv.) at 0°C for 4 h.

  • Alkylation : The free amine reacts with 4-(trifluoromethyl)benzyl bromide (1.2 equiv.) in THF using NaH as a base.

Key Data :

StepSolventTemperatureTimeYield
DeprotectionDCM0°C → rt4 h95%
AlkylationTHFReflux12 h78%

Carboxyl Group Introduction and Stereochemical Integrity

The C2 carboxyl group is introduced via oxidation of a hydroxymethyl intermediate or through direct carboxylation. A two-step sequence involving hydroxylation and oxidation preserves stereochemistry:

  • Hydroxylation : (S)-2-silyl-N-Boc pyrrolidine is treated with MgBr₂ and benzaldehyde to form a diastereomeric mixture of β-hydroxypyrrolidines.

  • Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the secondary alcohol to a carboxylic acid.

Critical Considerations :

  • Racemization Risk : Direct alkylation of C2-carboxyl derivatives can lead to epimerization. To mitigate this, silyl ethers or tert-butyl esters are used as transient protecting groups.

  • Catalytic Asymmetric Synthesis : Chiral auxiliaries like Oppolzer’s sultam ensure >98% ee during carboxylation.

Industrial-Scale Optimization

Continuous Flow Reactors

Transitioning from batch to flow chemistry improves heat transfer and reduces reaction times for exothermic steps like lithiation. A representative flow setup achieves 90% yield in the silylation step with a residence time of 10 minutes.

Solvent Recycling

Ethyl acetate and THF are recovered via distillation, reducing costs by 40% in large-scale production.

Analytical Characterization

Final product purity is verified using:

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min.

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.62 (d, J = 8.0 Hz, 2H, ArH), 4.21 (q, J = 7.0 Hz, 1H, CH), 3.45 (m, 2H, NCH₂) .

Q & A

Synthesis & Characterization

Q1. What stereoselective methods are recommended for synthesizing the (S)-configured pyrrolidine core with a 4-(trifluoromethyl)benzyl substituent? Methodological Answer:

  • Stereoselective alkylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (palladium/XPhos systems) to control the stereochemistry at the pyrrolidine C2 position .
  • Protection strategies : Employ tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, ensuring stability during coupling reactions .
  • Quality control : Verify enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy, referencing analogs with similar stereochemistry .

Q2. How can researchers assess the purity of this compound, especially given potential impurities from trifluoromethylbenzyl side reactions? Methodological Answer:

  • Analytical techniques : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm) to detect aromatic byproducts.
  • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular ion integrity, while LC-MS identifies trace impurities (e.g., de-Boc derivatives or trifluoromethylbenzyl oxidation products) .
  • Batch documentation : Cross-reference Certificates of Analysis (COA) for purity (>98%) and batch-specific data, as formulation stability varies between batches .

Analytical Challenges

Q3. What advanced techniques resolve conflicting data in chiral purity assessments caused by diastereomer co-elution? Methodological Answer:

  • 2D-NMR (NOESY/ROESY) : Differentiates diastereomers by analyzing spatial proximity of the benzyl and Boc groups .
  • X-ray crystallography : Determines absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
  • Chiral column optimization : Adjust mobile phase composition (e.g., isopropanol/heptane ratios) to improve resolution of stereoisomers .

Pharmacokinetics & Formulation

Q4. What in vivo formulation strategies address the compound’s low aqueous solubility for preclinical studies? Methodological Answer:

  • Co-solvent systems : Prepare stock solutions in DMSO (10 mM), then dilute in 10% β-cyclodextrin/PBS for intraperitoneal administration .
  • Lipid-based carriers : Use liposomes or micelles to enhance bioavailability, validated via LC-MS plasma concentration profiling .
  • Dose optimization : Adjust animal dosing (mg/kg) based on molecular weight (calc. 375.3 g/mol) and empirical bioavailability data from structural analogs .

Q5. How do researchers evaluate metabolic stability of the trifluoromethylbenzyl group in hepatic microsomal assays? Methodological Answer:

  • CYP450 inhibition assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring metabolite formation via LC-MS/MS.
  • Stability markers : Track trifluoromethylbenzyl oxidation to carboxylic acid derivatives (retention time shifts in HPLC) .
  • Control experiments : Compare with 4-chlorobenzyl analogs to assess electronic effects of CF₃ on metabolic degradation .

Mechanistic & Structural Studies

Q6. What computational approaches predict the compound’s binding affinity to target enzymes (e.g., proteases)? Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model interactions between the pyrrolidine core and catalytic sites (e.g., SARS-CoV-2 Mpro) .
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics in explicit solvent (100 ns) to assess conformational stability .
  • Free energy calculations (MM-PBSA) : Quantify binding energy contributions from the trifluoromethylbenzyl hydrophobic moiety .

Data Contradictions & Troubleshooting

Q7. How should researchers reconcile discrepancies in biological activity between synthetic batches? Methodological Answer:

  • Impurity profiling : Use preparative TLC to isolate minor components; characterize via ¹⁹F NMR to detect trifluoromethyl group degradation .
  • Biological retesting : Re-evaluate activity in dose-response assays (IC₅₀) using rigorously purified batches (>99% via prep-HPLC) .
  • Crystallographic validation : Confirm batch-to-batch structural consistency using powder XRD .

Safety & Handling

Q8. What PPE and handling protocols mitigate risks from respiratory irritation (H335) during solid-phase synthesis? Methodological Answer:

  • Engineering controls : Use fume hoods with HEPA filters during weighing and reactions .
  • PPE : Wear nitrile gloves, safety goggles, and N95 masks to prevent inhalation of fine particles .
  • Storage : Store under argon at –20°C in amber vials to prevent Boc group hydrolysis .

Advanced Applications

Q9. How is this compound incorporated into peptidomimetics for protease inhibition studies? Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected pyrrolidine carboxylic acid, coupling via HBTU/HOBt activation .
  • Conformational analysis : Assess backbone rigidity via CD spectroscopy, comparing with pseudoproline derivatives .

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